2-Amino-4,5-dichloro-3-methylbenzaldehyde
Overview
Description
2-Amino-4,5-dichloro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of benzaldehyde, featuring amino, dichloro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dichloro-3-methylbenzaldehyde typically involves the chlorination of 3-methylbenzaldehyde followed by amination. One common method includes the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0–5°C) to form the diazonium salt, which is then reacted with an amine source to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dichloro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: 2-Amino-4,5-dichloro-3-methylbenzoic acid.
Reduction: 2-Amino-4,5-dichloro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4,5-dichloro-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dichloro-3-methylbenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dichlorobenzaldehyde: Lacks the methyl group, which can affect its reactivity and applications.
2-Amino-3-methylbenzaldehyde: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
Properties
IUPAC Name |
2-amino-4,5-dichloro-3-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-7(10)6(9)2-5(3-12)8(4)11/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWAPJBZRDBXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)C=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258693 | |
Record name | Benzaldehyde, 2-amino-4,5-dichloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415596-09-6 | |
Record name | Benzaldehyde, 2-amino-4,5-dichloro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415596-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-amino-4,5-dichloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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